Technical Whitepaper: N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
Technical Whitepaper: N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide
Strategic Reagent for Fluorinated Pyridine Scaffolds
Executive Summary
N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide (CAS: 1211538-46-3) represents a critical "Weinreb Amide" building block in modern medicinal chemistry. It serves as a controlled electrophilic portal for introducing the 5-(trifluoromethyl)pyridine-2-yl moiety—a privileged scaffold that functions as a bioisostere for 4-(trifluoromethyl)phenyl groups. This guide details its physicochemical profile, synthetic utility, and specific protocols for its application in drug discovery, emphasizing its role in modulating lipophilicity and metabolic stability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is characterized by the stability of the N-methoxy-N-methyl amide functionality, which prevents over-addition of nucleophiles, a common pitfall when using acid chlorides or esters.
| Property | Specification |
| IUPAC Name | N-methoxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
| Common Name | 5-(Trifluoromethyl)picolinoyl Weinreb Amide |
| CAS Number | 1211538-46-3 |
| Molecular Formula | C₉H₉F₃N₂O₂ |
| Molecular Weight | 234.18 g/mol |
| Appearance | Off-white solid or viscous pale yellow oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Sparingly soluble in water |
| LogP (Calc) | ~1.2 (Moderate Lipophilicity) |
| Storage | 2–8°C, Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) |
Synthetic Utility & Mechanistic Insight
The Weinreb Advantage in Pyridine Chemistry
The primary utility of this compound lies in its ability to react with organometallic reagents (Grignard, Organolithium) to form ketones without over-addition to tertiary alcohols.
In the context of the 5-(trifluoromethyl)pyridine ring:
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Electronic Activation: The electron-withdrawing trifluoromethyl group (-CF₃) and the pyridine nitrogen deplete electron density at the C2-carbonyl position, making it highly electrophilic.
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Chelation Control: Upon nucleophilic attack by a metal-organic reagent (R-M), the metal (Mg or Li) forms a stable 5-membered chelate between the carbonyl oxygen and the methoxy oxygen. This intermediate is stable in the reaction mixture and only collapses to the ketone upon acidic hydrolysis.
Visualization: The Chelation Mechanism
The following diagram illustrates the critical transition state that guarantees mono-addition.
Figure 1: Mechanism of nucleophilic addition to N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide, highlighting the stable metal-chelated intermediate.
Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide
For researchers synthesizing the reagent de novo from 5-(trifluoromethyl)picolinic acid.
Reagents:
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5-(Trifluoromethyl)picolinic acid (1.0 equiv)
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N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
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EDC·HCl (1.2 equiv) or HATU (1.1 equiv)
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HOBt (1.2 equiv)[1]
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DIPEA (3.0 equiv)
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Solvent: Anhydrous DCM or DMF
Methodology:
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Activation: Dissolve 5-(trifluoromethyl)picolinic acid in anhydrous DCM (0.1 M) under nitrogen. Add DIPEA and stir for 5 minutes.
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Coupling: Add EDC·HCl and HOBt. Stir for 15 minutes at 0°C to form the active ester.
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Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride. Allow the mixture to warm to room temperature and stir for 12–16 hours.
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Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove unreacted pyridine/amine), sat. NaHCO₃, and brine.
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Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Functionalization to Ketones (General Procedure)
Standard operating procedure for converting the amide to a ketone scaffold.
Reagents:
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N-methoxy-N-methyl-5-(trifluoromethyl)picolinamide (1.0 equiv)
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Organomagnesium (Grignard) Reagent (1.2–1.5 equiv)
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Solvent: Anhydrous THF
Methodology:
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Preparation: Dissolve the Weinreb amide in anhydrous THF (0.2 M) and cool to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to prevent side reactions on the electron-deficient pyridine ring.
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Addition: Dropwise add the Grignard reagent over 20 minutes. Maintain internal temperature below -70°C.
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Chelation: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. The solution typically turns yellow/orange indicating chelate formation.
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Quench: Carefully quench with 1N HCl or saturated NH₄Cl solution at 0°C. Vigorous stirring is required to break the stable magnesium chelate.
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Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (MgSO₄), and concentrate.
Medicinal Chemistry Applications
The 5-(trifluoromethyl)pyridine motif is a high-value bioisostere.
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Metabolic Stability: Unlike a phenyl ring, the pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism (e.g., P450 oxidation).
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Lipophilicity Modulation: The -CF₃ group increases lipophilicity (LogP) to improve membrane permeability, while the pyridine nitrogen provides a hydrogen bond acceptor, balancing solubility.
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Scaffold Hopping: Replacing a para-CF₃-phenyl group with this pyridine moiety often improves potency by altering the electrostatic potential surface while maintaining steric volume.
Figure 2: Strategic application of the reagent in Lead Optimization to improve metabolic stability.
Safety & Handling
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Hazards: Irritating to eyes, respiratory system, and skin.
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).
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Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
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Incompatibility: Strong oxidizing agents, strong acids, and strong bases (which may hydrolyze the amide).
References
- Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
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PubChem. (n.d.).[1] N-methoxy-N-methyl-5-(trifluoromethyl)nicotinamide Compound Summary. (Note: Isomer Reference for Property Comparison). Retrieved January 28, 2026, from [Link]
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on CF3-Pyridine utility).
